Poncirin is a natural product found in Micromeria graeca, Citrus medica, and other organisms with data available.
Poncirin
CAS No.: 14941-08-3
VCID: VC21331031
Molecular Formula: C28H34O14
Molecular Weight: 594.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Poncirin is a flavonoid compound, specifically a flavanone glycoside, known for its diverse pharmacological activities. It is primarily found in the fruits of Poncirus trifoliata (L.) Raf. and other citrus species like Citrus reticulata . This compound has garnered significant attention in recent years due to its potential therapeutic benefits, including anticancer, anti-inflammatory, and antioxidant properties. Anticancer EffectsPoncirin has shown promising anticancer effects, particularly against HER2 overexpressing breast cancer cells. It inhibits cell proliferation and metastasis by modulating the phosphatidylinositol 3-kinase/serine-threonine protein kinase (PI3K/AKT) signaling pathway . In vivo studies have demonstrated a reduction in tumor growth when poncirin is administered . Anti-inflammatory and Antioxidant ActivitiesPoncirin exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It also acts as an antioxidant, scavenging free radicals and reducing oxidative stress markers . This antioxidant activity is crucial in protecting against liver injury induced by carbon tetrachloride (CCL4) . Other ActivitiesIn addition to its anticancer and anti-inflammatory effects, poncirin has been found to prevent adipogenesis and enhance osteoblast differentiation, which could be beneficial in treating conditions like osteoporosis . It also shows antibacterial properties, making it a potential agent against bacterial infections . In Vitro and In Vivo Studies
Clinical PotentialWhile poncirin shows promising therapeutic potential, its clinical application is limited by the lack of human clinical trials. Future research should focus on conducting rigorous clinical trials to establish its safety, efficacy, and optimal dosage in humans . Table 1: Pharmacological Activities of Poncirin
Table 2: Sources and Solvents of Poncirin
|
|||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 14941-08-3 | |||||||||||||||||||
Product Name | Poncirin | |||||||||||||||||||
Molecular Formula | C28H34O14 | |||||||||||||||||||
Molecular Weight | 594.6 g/mol | |||||||||||||||||||
IUPAC Name | 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |||||||||||||||||||
Standard InChI | InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |||||||||||||||||||
Standard InChIKey | NLAWPKPYBMEWIR-YZOWQMJMSA-N | |||||||||||||||||||
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |||||||||||||||||||
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |||||||||||||||||||
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |||||||||||||||||||
Melting Point | 210 - 211 °C | |||||||||||||||||||
Physical Description | Solid | |||||||||||||||||||
Synonyms | C09830;PONCIRIN;(2S)-Poncirin;Citrifolioside;Einecs 239-020-1;PONCIRIN WITH HPLC;4'-O-Methylnaringin;ISOSAKURANETIN-7-NEOHESPERIDOSIDE;Neohesperidoside isosakuranetin-7;ISOSAKURANETIN-7-O-NEOHESPERIDOSID | |||||||||||||||||||
Reference | 1. Anti-Helicobacter pylori activity of the metabolites of poncirin from Poncirus trifoliata by human intestinal bacteria. Kim B-J, et al. Biological & Pharmaceutical Bulletin 22(4), 422-424, (1999) 2. Poncirin promotes osteoblast differentiation but inhibits adipocyte differentiation in mesenchymal stem cells. Yoon Y-H, et al. European Journal of Pharmacology 664(1-3), 54-59, (2011) 3. Determination of flavanones in orange juices obtained from different sources by HPLC/DAD. Silva CRCL, et al. Journal of Analytical Methods in Chemistry 2014(1-3), 54-59, (2014) | |||||||||||||||||||
PubChem Compound | 84718 | |||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume